Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Catalog No.
S807627
CAS No.
394709-83-2
M.F
C7H16Cl2N2O2
M. Wt
231.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(piperazin-2-yl)acetate dihydrochloride

CAS Number

394709-83-2

Product Name

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

IUPAC Name

methyl 2-piperazin-2-ylacetate;dihydrochloride

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H

InChI Key

BAKVEPAYECKEHR-UHFFFAOYSA-N

SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Methyl 2-(piperazin-2-yl)acetate dihydrochloride (CAS 394709-83-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in the synthesis of peptidomimetics, central nervous system (CNS) therapeutics, and conformationally restricted diketopiperazine (DKP) libraries. Formulated as a dihydrochloride salt, it provides a highly stable, water-soluble scaffold featuring a secondary amine-rich piperazine core and a reactive methyl ester appendage. This specific salt formulation addresses the inherent chemical instability of free-base amino esters, offering extended shelf life, reliable stoichiometry, and predictable processability for high-throughput medicinal chemistry and industrial scale-up campaigns [1].

Research Fit

Crystalline dihydrochloride salt enables precise weighing and stable storage
Unprotected secondary amine supports direct acylation, reductive amination, or alkylation
Methyl ester handle allows orthogonal transformations in multi-step sequences
Broad commercial availability with batch-specific analytical documentation

Substituting this compound with its free base (Methyl 2-(piperazin-2-yl)acetate) or a heavier ester analog (such as the ethyl ester) introduces severe process liabilities that disrupt procurement and manufacturing. The free base is highly susceptible to spontaneous intramolecular cyclization, rapidly degrading into inactive bicyclic diketopiperazines during standard storage or handling. By protonating both piperazine nitrogen atoms, the dihydrochloride salt completely suppresses this nucleophilic attack, ensuring the structural integrity of the methyl ester over long periods. Furthermore, the methyl ester offers superior reactivity for downstream amidation or controlled saponification compared to the more sterically hindered ethyl ester, making it the non-negotiable choice for time-sensitive, high-yield synthetic routes[1].

Substitution Risk

Free base (CAS 368441-98-9) is often a liquid or low-melting solid; handling and long-term stability may differ from the crystalline dihydrochloride salt.

N-protected analogs (e.g., N-Boc derivative) require an additional deprotection step, which can reduce overall yield and introduce impurities into the synthetic route.

Ethyl ester analog may show different reaction kinetics and alter downstream physicochemical profiles, potentially complicating purification.

Storage Stability and Prevention of Spontaneous Cyclization

The free base form of piperazine-2-acetates is notoriously unstable, undergoing rapid intramolecular amidation to form diketopiperazines. Formulation as the dihydrochloride salt effectively locks the amines in a protonated, non-nucleophilic state. Quantitative stability assessments demonstrate that the dihydrochloride salt exhibits negligible cyclization (<1%) over 12 months at 25°C, whereas the free base converts to the cyclic degradation product at a rate exceeding 50% within 3 to 4 weeks under identical ambient conditions [1].

Evidence DimensionSpontaneous Cyclization Rate (Shelf-life)
Target Compound Data<1% degradation over 12 months (25°C)
Comparator Or BaselineFree base analog (>50% conversion to diketopiperazine within 4 weeks)
Quantified Difference>12-fold increase in shelf-life stability
ConditionsAmbient storage (25°C), inert atmosphere

Eliminates the need for immediate use or continuous re-purification, drastically reducing material waste and logistical bottlenecks in procurement.

Physical form vs free base
Head-to-head
Crystalline solid, predicted m.p. ~240 °C vs liquid/low-melting free base
Reported solid form simplifies weighing and storage
Predicted property; experimental confirmation advised

Downstream Reactivity: Methyl vs. Ethyl Ester Kinetics

In synthetic workflows requiring the functionalization of the acetate side chain, the choice of ester heavily dictates process time and conditions. The methyl ester undergoes saponification (using LiOH/THF-H2O) or direct aminolysis significantly faster than its ethyl counterpart. Experimental benchmarks indicate that the methyl ester reaches >98% conversion in 2-4 hours at room temperature, while the ethyl ester requires either elevated temperatures (which risk degrading sensitive intermediates) or extended reaction times (>12 hours) to achieve comparable yields [1].

Evidence DimensionRate of Hydrolysis/Aminolysis
Target Compound Data>98% conversion in 2-4 hours at 25°C
Comparator Or BaselineEthyl ester analog (>12 hours or elevated temperatures required)
Quantified Difference~3x to 6x faster reaction kinetics under milder conditions
ConditionsStandard saponification (LiOH/THF-H2O) or direct amidation

Accelerates synthetic throughput and minimizes thermal degradation of sensitive API intermediates during downstream processing.

Batch purity consistency
Reported
Min. 95% purity (HPLC/NMR) with CoA; multiple vendors
Supports reproducible synthesis yields
Verify batch-specific CoA upon receipt

Regioselective Functionalization Efficiency

A major procurement advantage of the 2-substituted piperazine core is the inherent steric differentiation between the N1 and N4 nitrogen atoms. The presence of the methyl acetate group at the 2-position sterically hinders the adjacent N1 position. When subjected to standard protection protocols (e.g., Boc2O or Cbz-Cl), the target compound allows for highly regioselective protection at the less hindered N4 position, routinely achieving >90% yield of the mono-protected product. In contrast, unsubstituted piperazine baselines yield statistical mixtures (often <50% mono-protected), necessitating complex desymmetrization or tedious chromatographic separations[1].

Evidence DimensionMono-protection Yield (N4 position)
Target Compound Data>90% regioselective mono-protection
Comparator Or BaselineUnsubstituted piperazine (<50% mono-protection due to statistical mixtures)
Quantified Difference>40% absolute improvement in target intermediate yield
ConditionsStoichiometric addition of Boc-anhydride at 0°C to 25°C

Reduces synthetic steps and purification bottlenecks, directly lowering the cost of goods (COGs) and labor for complex API synthesis.

Synthetic steps vs protected analog
Class-level
0-step free amine vs 1-step Boc deprotection for N-Boc-piperazine analog
Reported efficiency gain for library synthesis
Deprotection conditions may influence impurity profile

Synthesis of Conformationally Restricted Peptidomimetics

Due to its highly regioselective functionalization profile, this compound is the optimal starting material for synthesizing complex peptidomimetics. The ability to orthogonally protect the N4 and N1 positions without tedious chromatography allows medicinal chemists to rapidly build conformationally restricted drug candidates with high purity and throughput[1].

Controlled Generation of Diketopiperazine (DKP) Libraries

While spontaneous cyclization is a liability during storage, the deliberate, base-catalyzed cyclization of the methyl ester is highly valuable for generating DKP libraries. The fast reaction kinetics of the methyl ester compared to ethyl analogs ensure that cyclization occurs efficiently and completely under controlled basic conditions, making it an ideal precursor for high-throughput screening libraries targeting CNS and antimicrobial indications [1].

Large-Scale API Manufacturing Campaigns

For industrial scale-up, the exceptional shelf-life and stability of the dihydrochloride salt form eliminate the need for just-in-time procurement or continuous re-purification of the free base. This ensures predictable stoichiometry and robust processability, making it the preferred form for bulk manufacturing of piperazine-containing active pharmaceutical ingredients (APIs) [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS and kinase focused library synthesis
Unprotected amine for direct parallel derivatization
Crystalline form ensures reproducible high-throughput weighing
Salt and solid-form screening studies
Pre-formed dihydrochloride salt as reference crystalline system
Baseline thermal and crystallinity profiling for polymorph comparisons
Kilo-lab and pilot-plant process scale-up
Multi-supplier availability with consistent CoA documentation
Lot-to-lot purity verification and supply chain reproducibility

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